molecular formula C17H11ClF3N5O2S B10945178 3-chloro-N-(3,5-dimethyl-1,2-oxazol-4-yl)-5-(thiophen-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide

3-chloro-N-(3,5-dimethyl-1,2-oxazol-4-yl)-5-(thiophen-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide

Cat. No.: B10945178
M. Wt: 441.8 g/mol
InChI Key: LGBYTHZBDBUFIH-UHFFFAOYSA-N
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Description

3-CHLORO-N~2~-(3,5-DIMETHYL-4-ISOXAZOLYL)-5-(2-THIENYL)-7-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE is a complex organic compound with a unique structure that includes a pyrazolo[1,5-a]pyrimidine core, substituted with various functional groups such as chloro, dimethyl-isoxazolyl, thienyl, and trifluoromethyl. This compound is of interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

The synthesis of 3-CHLORO-N~2~-(3,5-DIMETHYL-4-ISOXAZOLYL)-5-(2-THIENYL)-7-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the pyrazolo[1,5-a]pyrimidine core, followed by the introduction of the various substituents through reactions such as halogenation, alkylation, and cyclization. Industrial production methods may involve optimizing these reactions for higher yields and purity, often using catalysts and controlled reaction conditions.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the reduction of specific functional groups.

    Substitution: The chloro group can be substituted with other nucleophiles under suitable conditions, leading to the formation of different derivatives. Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed depend on the specific reaction and conditions used.

Scientific Research Applications

3-CHLORO-N~2~-(3,5-DIMETHYL-4-ISOXAZOLYL)-5-(2-THIENYL)-7-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It may be used in the development of new materials and chemical products.

Mechanism of Action

The mechanism of action of 3-CHLORO-N~2~-(3,5-DIMETHYL-4-ISOXAZOLYL)-5-(2-THIENYL)-7-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting or modulating their activity. The exact molecular targets and pathways involved depend on the specific biological context and are subjects of ongoing research.

Comparison with Similar Compounds

Similar compounds to 3-CHLORO-N~2~-(3,5-DIMETHYL-4-ISOXAZOLYL)-5-(2-THIENYL)-7-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE include other pyrazolo[1,5-a]pyrimidine derivatives with different substituents These compounds may have similar core structures but differ in their functional groups, leading to variations in their chemical and biological properties

Properties

Molecular Formula

C17H11ClF3N5O2S

Molecular Weight

441.8 g/mol

IUPAC Name

3-chloro-N-(3,5-dimethyl-1,2-oxazol-4-yl)-5-thiophen-2-yl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide

InChI

InChI=1S/C17H11ClF3N5O2S/c1-7-13(8(2)28-25-7)23-16(27)14-12(18)15-22-9(10-4-3-5-29-10)6-11(17(19,20)21)26(15)24-14/h3-6H,1-2H3,(H,23,27)

InChI Key

LGBYTHZBDBUFIH-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NO1)C)NC(=O)C2=NN3C(=CC(=NC3=C2Cl)C4=CC=CS4)C(F)(F)F

Origin of Product

United States

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